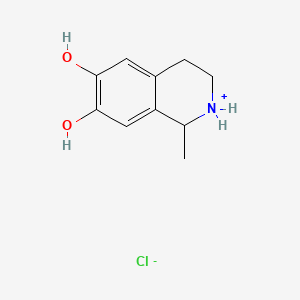

(+/-)-Salsolinol (hydrochloride)

描述

Historical Context of Salsolinol (B1200041) Research

The story of salsolinol research began in the early 1970s when it was discovered in the urine of patients with Parkinson's disease who were undergoing treatment with L-DOPA. frontiersin.orgresearchgate.net This initial finding sparked the hypothesis that salsolinol, formed from the condensation of dopamine (B1211576) and acetaldehyde (B116499) (a metabolite of ethanol), might be implicated in the pathogenesis of Parkinson's disease. frontiersin.orgnih.gov Early investigations during the 1970s and 1980s explored the link between alcohol consumption and salsolinol levels, with some studies suggesting a positive correlation. wikipedia.org However, establishing a definitive and consistent connection proved challenging. wikipedia.org

The research landscape evolved to consider salsolinol not just as a byproduct of alcohol metabolism but as an endogenously produced molecule. wikipedia.org This shift was supported by the detection of salsolinol in the brains of non-alcoholic individuals and in various food items. nih.govnih.gov The focus then expanded to include its potential involvement in alcohol use disorder, with some theories proposing that its rewarding properties could contribute to addiction. nih.govfrontiersin.org Over the years, the narrative surrounding salsolinol has become more complex, with evidence pointing to both neurotoxic and potentially neuroprotective effects, leading to the multifaceted research landscape we see today. nih.govnih.govresearchgate.net

Endogenous Presence and Distribution in Mammalian Systems

Salsolinol is naturally present in the mammalian body, found in various biofluids and tissues, including the brain, cerebrospinal fluid, plasma, and urine. frontiersin.orgnih.gov Its distribution within the brain is not uniform. Studies in rats have shown that salsolinol is detectable in the hypothalamus and striatum of control animals. nih.gov

The concentration of salsolinol can be influenced by external factors. For instance, long-term alcohol consumption in rats has been shown to significantly increase salsolinol levels in the hypothalamus and striatum. nih.gov Interestingly, these levels rapidly return to baseline after the cessation of alcohol intake. nih.gov In humans, urinary excretion of salsolinol has been observed to increase following alcohol ingestion. nih.gov

The origin of endogenous salsolinol is a subject of ongoing investigation. It can be formed through several pathways, including the non-enzymatic Pictet-Spengler condensation of dopamine with acetaldehyde. wikipedia.orgnih.govnih.gov Another proposed route involves the condensation of dopamine with pyruvic acid. nih.govwikipedia.org More recently, research has pointed to the gut microbiota as a potential source of salsolinol production, with studies showing that bacteria like Escherichia coli can synthesize it. frontiersin.org The existence of enantiomers, (R)-salsolinol and (S)-salsolinol, further complicates the picture, with the (R) enantiomer being more abundant in humans, suggesting a potential enzymatic synthesis pathway. nih.gov

Table 1: Distribution of Salsolinol in Mammalian Systems

| Biological Sample | Presence | Influencing Factors | Reference |

| Brain (Human) | Detected | Parkinson's Disease, Alcoholism | frontiersin.orgnih.gov |

| Brain (Rat) | Hypothalamus, Striatum | Long-term ethanol (B145695) consumption | nih.gov |

| Cerebrospinal Fluid (Human) | Detected | Parkinson's Disease | oup.com |

| Plasma (Human) | Detected | Alcohol Ingestion | frontiersin.org |

| Urine (Human) | Detected | L-DOPA treatment, Alcohol Ingestion | nih.gov |

| Gut | Produced by microbiota (e.g., E. coli) | Presence of dopamine and alcohol | frontiersin.org |

Overview of Current Research Hypotheses and Academic Debates

The scientific community holds several competing and, at times, contradictory hypotheses regarding the role of (+/-)-salsolinol. These debates fuel a vibrant and dynamic area of research.

A primary and long-standing hypothesis implicates salsolinol as a neurotoxin contributing to the pathogenesis of Parkinson's disease . nih.govbenthamdirect.comnih.gov This theory is supported by salsolinol's structural similarity to the known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its demonstrated ability to induce apoptosis in dopaminergic neurons. nih.govbenthamdirect.com Some studies suggest that salsolinol and its derivatives may cause oxidative stress and contribute to the degeneration of these critical neurons. nih.govoup.com Research has also explored its potential to activate inflammatory pathways, such as the NLRP3 inflammasome, leading to a form of cell death called pyroptosis. nih.gov

Conversely, a growing body of evidence suggests that salsolinol may possess neuroprotective properties . nih.govnih.govresearchgate.net Some in vitro studies have shown that at certain concentrations, salsolinol can protect neuronal cells from damage induced by other toxins. nih.govnih.govnih.gov For example, it has been found to rescue cells from death caused by hydrogen peroxide and to reduce reactive oxygen species levels. nih.govnih.gov This dual, concentration-dependent role—neurotoxic at high concentrations and neuroprotective at lower ones—is a key area of current investigation. nih.gov

Another major area of research focuses on the role of salsolinol in alcohol dependence . nih.govfrontiersin.org It is hypothesized that salsolinol, formed in the brain following alcohol consumption, may contribute to the rewarding and reinforcing effects of alcohol. nih.govfrontiersin.org Studies in alcohol-preferring rats have shown that direct administration of salsolinol into the nucleus accumbens, a key brain region in the reward pathway, is reinforcing. nih.govresearchgate.net This suggests that salsolinol itself could be an addictive substance, perpetuating alcohol-seeking behavior. nih.gov The connection between alcohol, salsolinol formation in specific brain regions like the ventral tegmental area, and the subsequent dopamine release in the nucleus accumbens is an active area of investigation. frontiersin.org

The debate also extends to the very source and significance of bodily salsolinol levels. While some research points to endogenous synthesis, particularly in the brain and gut, others argue that dietary intake from sources like certain foods and beverages could be a significant contributor. nih.govwikipedia.orgnih.gov The relative importance of these different sources and their contribution to the salsolinol concentrations found in the brain remains a topic of discussion. wikipedia.orgnih.gov

Table 2: Major Research Hypotheses for (+/-)-Salsolinol

| Hypothesis | Proposed Role | Key Supporting Evidence | Reference |

| Neurotoxicity in Parkinson's Disease | Contributes to the degeneration of dopaminergic neurons. | Structural similarity to MPTP; induces apoptosis and oxidative stress; activates inflammatory pathways. | nih.govbenthamdirect.comoup.comnih.gov |

| Neuroprotection | Protects neurons from damage at lower concentrations. | Rescues cells from toxin-induced death in vitro; reduces reactive oxygen species. | nih.govnih.govnih.gov |

| Alcohol Dependence | Mediates the reinforcing effects of alcohol. | Reinforcing effects in animal models; formation in brain reward centers after alcohol intake. | nih.govfrontiersin.orgfrontiersin.org |

属性

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVCGYSRZYNJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CC[NH2+]1)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Salsolinol

Endogenous Formation Pathways

The synthesis of salsolinol (B1200041) in the body follows two primary routes: a stereoselective enzymatic pathway and a non-enzymatic condensation reaction. imrpress.comresearchgate.net These pathways differ in their mechanisms, substrates, and the stereochemistry of the resulting salsolinol product.

The presence of significantly higher levels of the (R)-enantiomer of salsolinol compared to the (S)-enantiomer in the human brain suggested an enzymatic basis for its formation. researchgate.netresearchgate.net This led to the identification and characterization of a specific enzyme responsible for its synthesis.

A novel enzyme, (R)-salsolinol synthase, has been isolated and characterized from rat brain. imrpress.comresearchgate.net This enzyme stereoselectively catalyzes the synthesis of (R)-salsolinol. imrpress.comnih.gov Initial work led to its isolation from human brain and suggested it was a key enzyme in the metabolism of endogenous neurotoxins. imrpress.com Subsequent research involved a systematic purification of the enzyme from rat brain using methods such as acid precipitation, ultrafiltration, and hydrophilic interaction chromatography. nih.govacs.orgbit.edu.cn

Studies have shown that salsolinol synthase is distributed throughout most regions of the rat brain, with higher levels of activity observed in the striatum and substantia nigra. researchgate.net Overexpression of the enzyme in PC12 cells resulted in a significant increase in salsolinol production, confirming its catalytic function. nih.govimrpress.com The enzyme is identified as a ubiquitin-like protein. nih.govacs.orgresearchgate.net

| Characteristic | Finding | Source |

|---|---|---|

| Molecular Weight | 8622.29 Da | nih.govacs.orgbit.edu.cn |

| Composition | 77 amino acids | nih.govacs.orgbit.edu.cn |

| Amino Acid Sequence | MQIFVKTLTG KTITLEVEPS DTIKNVKAKI QDKEGIPPDQ QRLIFAGKQL EDGRTLSDYN IQKKSTLHLV LRLRVDY | nih.govacs.orgbit.edu.cn |

| Protein Family | Ubiquitin-like protein (with a four amino acid difference) | nih.govacs.org |

| Substrates | Dopamine (B1211576), Acetaldehyde (B116499), Formaldehyde, Pyruvic acid | researchgate.net |

An alternative, ethanol-independent route for the biosynthesis of salsolinol has been proposed. nih.gov This pathway involves the condensation of dopamine with pyruvic acid. nih.govnih.govnih.gov The reaction yields an intermediate metabolite, salsolinol-1-carboxylic acid, which is subsequently converted to salsolinol through enzymatic oxidative decarboxylation. nih.gov However, some early reports noted a lack of experimental evidence to identify the specific enzymes involved in this proposed pathway. nih.gov Conversely, other research indicates that the only known salsolinol synthase enzyme acts via a reaction with pyruvic acid rather than acetaldehyde. frontiersin.org

Salsolinol can also be formed endogenously without enzymatic catalysis through a chemical reaction known as the Pictet-Spengler condensation. researchgate.netnih.gov This reaction is a fundamental process for the synthesis of tetrahydroisoquinolines. researchgate.net

The non-enzymatic synthesis of salsolinol occurs via the Pictet-Spengler condensation of dopamine with an aldehyde, most notably acetaldehyde. imrpress.comresearchgate.net Acetaldehyde is the primary metabolite of ethanol (B145695), and its reaction with the neurotransmitter dopamine can lead to the formation of salsolinol. nih.govnih.govvaia.com This condensation reaction is highly dependent on the availability of acetaldehyde in dopamine-rich areas of the brain. nih.gov The mechanism involves the formation of an imine from dopamine and acetaldehyde, which then undergoes intramolecular cyclization to generate the tetrahydroisoquinoline structure of salsolinol. researchgate.netvaia.com

| Aspect | Description | Source |

|---|---|---|

| Reactants | Dopamine and Acetaldehyde | imrpress.comresearchgate.net |

| Reaction Type | Pictet-Spengler Condensation | researchgate.netnih.gov |

| Product | Racemic (+/-)-Salsolinol | imrpress.comresearchgate.netnih.gov |

| Key Condition | Availability of acetaldehyde in dopamine-rich regions | nih.gov |

Unlike the stereoselective enzymatic pathway, the non-enzymatic Pictet-Spengler condensation of dopamine and acetaldehyde is not stereospecific. nih.gov This reaction results in the formation of a racemic mixture, containing both the (R)- and (S)-enantiomers of salsolinol. imrpress.comresearchgate.netnih.gov In addition to the two salsolinol enantiomers, the condensation of dopamine and acetaldehyde can also produce a regioisomer known as isosalsolinol. nih.govnih.gov It has been demonstrated through HPLC, NMR, and mass spectrometry that commercially available salsolinol can contain approximately 10% isosalsolinol, highlighting its potential co-formation during the synthesis process. nih.gov

Exogenous Sources and Contribution to Endogenous Levels

Dietary Intake and Environmental Presence

Salsolinol is naturally present in a variety of foods and beverages. nih.govnih.gov It has been identified in fruits such as bananas, with some sources reporting levels exceeding 5 micrograms per gram of wet weight. nih.govfrontiersin.org Other dietary sources include cocoa products, beer, soy sauce, cheese, chocolate, and beef. nih.govwikipedia.org The widespread distribution of tetrahydroisoquinolines like salsolinol in the environment, particularly in plants, has been recognized for many decades. nih.govfrontiersin.org Long-term dietary intake is considered a major contributor to the plasma levels of salsolinol in both humans and rats. nih.gov

Table 1: Selected Dietary Sources of Salsolinol

| Food/Beverage | Presence of Salsolinol |

| Bananas | Detected |

| Cocoa Products/Chocolate | Detected |

| Beer | Detected |

| Soy Sauce | Detected |

| Cheese | Detected |

| Beef | Detected |

| Port Wine | Detected |

Microbial Production in the Gut

Recent research has highlighted the gut microbiota as a significant and previously underexplored source of salsolinol.

The production of salsolinol by gut microbiota can be significantly influenced by the presence of alcohol and its primary metabolite, acetaldehyde. nih.govfrontiersin.org Research has shown that the addition of alcohol enhances the production of salsolinol by E. coli. nih.govfrontiersin.org This is thought to occur because alcohol is converted to acetaldehyde by bacterial alcohol dehydrogenase. nih.govnih.gov The resulting increase in acetaldehyde concentration can then drive the formation of salsolinol through a non-enzymatic Pictet-Spengler reaction with dopamine. nih.govfrontiersin.org This reaction is a well-established chemical synthesis route for salsolinol. wikipedia.orgvaia.com The intestinal metabolism of alcohol leads to high concentrations of toxic acetaldehyde, which can alter the gut microbiota and its metabolic activities. nih.gov

Salsolinol Metabolism and Derivatization

Once formed or ingested, salsolinol can undergo further metabolic transformations within the body, leading to the formation of various derivatives.

N-Methylation Pathways and N-Methyl-Salsolinol Formation

A key metabolic pathway for salsolinol is N-methylation, which results in the formation of N-methyl-salsolinol. nih.gov Specifically, (R)-salsolinol is metabolized by an N-methyltransferase enzyme to produce N-methyl-(R)-salsolinol. wikipedia.org This process has been demonstrated in vivo in the rat brain, where perfusion with (R)-salsolinol led to the identification of its N-methylated derivative in various brain regions, including the striatum, substantia nigra, hypothalamus, and hippocampus. nih.gov The substantia nigra, a region rich in dopaminergic neurons, showed significantly higher levels of N-methylated (R)-salsolinol compared to other areas. nih.gov

The formation of N-methyl-(R)-salsolinol is of particular interest as this metabolite is considered a potent neurotoxin. hmdb.canih.gov It is structurally similar to the known dopaminergic neurotoxin MPP+ (1-methyl-4-phenylpyridinium). acs.org The N-methylation of salsolinol is considered a critical step that may increase its toxicity. nih.gov N-methyl-(R)-salsolinol can be further oxidized to form 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+), another potentially toxic compound. wikipedia.orgnih.gov

An in-depth examination of the metabolic fate of (+/-)-salsolinol reveals complex pathways that extend beyond its initial formation. These subsequent transformations, particularly its oxidation to isoquinolinium ions and metabolism by catechol-O-methyltransferase, are of significant scientific interest. This article elucidates the specifics of these metabolic routes.

2 Further Oxidation to Isoquinolinium Ions (e.g., DMDHIQ+)

Following its formation, salsolinol can undergo N-methylation to form N-methyl-salsolinol. This metabolite is then a substrate for further oxidation, leading to the creation of charged isoquinolinium ions. A key example of this is the formation of 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+).

Research has shown that the conversion of N-methyl-salsolinol to DMDHIQ+ can occur through two distinct mechanisms:

Non-enzymatic autoxidation : This process involves the spontaneous oxidation of N-methyl-salsolinol. nih.gov

Enzymatic oxidation : An oxidase enzyme, which is sensitive to semicarbazide, can also facilitate this transformation. nih.gov

The formation of these isoquinolinium ions is a critical step in the metabolic cascade of salsolinol. nih.govnih.gov It is hypothesized that the concentration of N-methyl-(R)-salsolinol and the resulting DMDHIQ+ ions in the brain is dependent on the activity of the enzymes that synthesize them. nih.gov

Table 1: Key Molecules in the Oxidation of Salsolinol

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| (+/-)-Salsolinol | SAL | Precursor molecule. |

| N-methyl-salsolinol | NMSAL | N-methylated metabolite of salsolinol. nih.govwikipedia.org |

3 Catechol-O-Methyltransferase (COMT)-Mediated Metabolites

Another significant metabolic pathway for salsolinol involves the enzyme Catechol-O-Methyltransferase (COMT). COMT is a crucial enzyme in the metabolism of various catechol compounds, including catecholamines. nih.govtaylorandfrancis.com Its primary function is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of a catechol substrate. taylorandfrancis.com

In the context of salsolinol metabolism, COMT facilitates the methylation of the catechol structure of salsolinol. wikipedia.org This enzymatic action results in the formation of two primary metabolites:

6-methoxy-salsolinol

7-methoxy-salsolinol

This O-methylation represents a key route for the biotransformation and potential detoxification of salsolinol. The activity of COMT can significantly influence the metabolic profile and residence time of salsolinol in the body. nih.gov

Table 2: COMT-Mediated Metabolites of Salsolinol

| Metabolite Name | Point of Methylation | Enzyme |

|---|---|---|

| 6-methoxy-salsolinol | 6-hydroxyl group | Catechol-O-Methyltransferase (COMT) |

Neurobiological Roles and Physiological Modulations of Salsolinol

Role in Catecholaminergic Neurotransmission

Salsolinol (B1200041) is recognized as a potential modulator of catecholaminergic systems, with a pronounced influence on dopamine-synthesizing neurons. frontiersin.org Its presence in brain regions rich in catecholamines suggests a direct role in the regulatory processes governing these crucial neurotransmitters. frontiersin.orgresearchgate.net The administration of exogenous salsolinol has been shown to impact catecholaminergic regulatory processes, highlighting its potential as a neuromodulator within this system. frontiersin.orgresearchgate.net

Modulation of Dopaminergic Systems

Salsolinol's interaction with dopaminergic systems is a key area of research, with studies pointing towards its ability to alter dopamine (B1211576) metabolism and function. patrinum.ch It has been shown to bind to several receptors associated with dopaminergic pathways, potentially acting as an agonist at dopamine D1 and D3 receptors. nih.govnih.gov

The nigrostriatal pathway, crucial for motor control, is a significant site of salsolinol interaction. Research has demonstrated a link between the activation of dopaminergic pathways and the concentration of salsolinol in the cerebrospinal fluid (CSF). nih.gov In patients with Parkinson's disease who underwent adrenal-caudate transplantation to introduce new dopamine-producing cells, a significant increase in both free dopamine and free salsolinol levels in the CSF was observed post-transplantation. nih.gov Furthermore, oral administration of L-dopa to these patients led to a substantial elevation in CSF levels of both dopamine and salsolinol, indicating a direct relationship between dopaminergic activity and salsolinol production within this pathway. nih.gov

The neurotoxic potential of salsolinol and its metabolites within the nigrostriatal system has also been a focus of investigation. acs.org Specifically, the metabolite N-methyl-(R)-salsolinol has been reported to be neurotoxic to dopaminergic neurons. acs.org Some studies suggest that salsolinol's effects are specific to the nigrostriatal dopamine system, particularly with chronic administration, supporting the hypothesis that endogenous tetrahydroisoquinolines may play a role in the pathogenesis of Parkinson's disease. acs.org

The mesolimbic pathway, associated with reward and motivation, is significantly modulated by salsolinol. nih.govfrontiersin.orgnih.gov In vivo studies have shown that salsolinol is self-administered into the posterior ventral tegmental area (pVTA) of rats, a key component of the mesolimbic system. nih.govfrontiersin.org Administration of salsolinol into the pVTA induces a strong conditional place preference and leads to an increase in dopamine release in the nucleus accumbens (NAc), a primary target of the mesolimbic pathway. frontiersin.orgnih.govfrontiersin.org

The mechanism underlying this modulation involves the activation of μ-opioid receptors. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Salsolinol excites VTA-dopamine neurons indirectly by activating these receptors, which in turn inhibit GABAergic neurons in the VTA, leading to a disinhibition of the dopamine neurons. researchgate.net This disinhibition contributes to the rewarding and reinforcing properties of salsolinol observed in vivo. nih.gov Furthermore, salsolinol enhances presynaptic glutamatergic transmission onto VTA dopamine neurons through the activation of dopamine D1 receptors. nih.govfrontiersin.org

The tuberoinfundibular pathway, which regulates prolactin secretion from the pituitary gland, is another area of salsolinol influence. wikipedia.orgtaylorandfrancis.com Dopamine released from this pathway typically inhibits prolactin secretion. wikipedia.orgnih.gov Salsolinol has been identified as a potential prolactin-releasing factor. nih.govresearchgate.net Studies have found that (R)-Salsolinol is present in the neuro-intermediate lobes of the pituitary gland and the median eminence. nih.gov

Analysis of salsolinol concentrations in the neuro-intermediate lobe of lactating rats revealed a parallel increase with plasma prolactin levels following a suckling stimulus. nih.gov This suggests that salsolinol is sufficiently potent to account for the significant discharge of prolactin that occurs in response to physiological stimuli. nih.gov Importantly, the mechanism by which salsolinol stimulates prolactin release appears to be distinct from antagonizing dopamine D2 receptors, the primary mechanism for dopamine's inhibition of prolactin. nih.gov

Effects on Neuronal Excitability and Firing Patterns

Salsolinol directly impacts the electrical activity of dopaminergic neurons, altering their excitability and firing patterns. nih.govnih.govfrontiersin.org These effects are fundamental to its modulation of dopaminergic neurotransmission.

Electrophysiological studies have demonstrated that salsolinol increases the excitability and accelerates the ongoing firing of dopamine neurons in the pVTA. nih.govnih.govfrontiersin.org A key mechanism for this increased excitability is the depolarization of the neuronal membrane. nih.govfrontiersin.org Under current-clamp conditions, salsolinol has been found to depolarize the membrane potential of VTA dopamine neurons in rats. nih.govfrontiersin.org

This depolarization leads to an increased firing rate of these neurons in a manner that is both reversible and dose-dependent. nih.govfrontiersin.org The effect is biphasic, with increasing concentrations from 0.01 to 0.1 μM leading to a greater firing rate, which then diminishes at higher concentrations. nih.govfrontiersin.org This action of salsolinol involves a combination of postsynaptic depolarization and presynaptic modulation of both GABAergic and glutamatergic inputs. nih.govfrontiersin.org

Alterations in Neurotransmitter Release (e.g., Dopamine, Glutamate)

Salsolinol actively modulates the release of key neurotransmitters, notably dopamine and glutamate (B1630785), primarily within the mesolimbic system. frontiersin.orgnih.gov In vivo evidence demonstrates that salsolinol administration into the posterior ventral tegmental area (pVTA) leads to an increase in dopamine release in the nucleus accumbens (NAc). frontiersin.orgnih.gov This effect is a consequence of salsolinol enhancing the firing rate of VTA dopaminergic (DA) neurons, which in turn promotes dopamine release in downstream brain regions. frontiersin.orgnih.gov

The compound's influence extends to the glutamatergic system. Research indicates that salsolinol enhances presynaptic glutamatergic transmission onto DA neurons. frontiersin.orgnih.gov One proposed mechanism for this action involves a multi-step process: salsolinol may first increase the local, somatodendritic release of dopamine. This elevated extracellular dopamine can then retrogradely activate dopamine D1 receptors located on the terminals of glutamate-releasing neurons, thereby increasing glutamate release and enhancing the excitability of the DA neurons. frontiersin.org

Interactions with Neurotransmitter Receptors

Salsolinol's neurobiological effects are significantly mediated by its direct interactions with several major neurotransmitter receptor systems.

Pharmacological evidence confirms that salsolinol functions as an agonist at the μ-opioid receptor (MOR). nih.govfrontiersin.orgoup.com This interaction is considered a key mechanism for its rewarding effects. nih.gov It is hypothesized that salsolinol binds to μ-opioid receptors located on GABAergic interneurons in the VTA. frontiersin.org This binding leads to the hyperpolarization of these inhibitory neurons, resulting in their reduced activity. The subsequent disinhibition of nearby dopaminergic neurons causes their activation, a mechanism that resembles the action of other opioid drugs. frontiersin.orgnih.govfrontiersin.org The agonist action of salsolinol at the μ-opioid receptor can be completely blocked by the antagonist naltrexone. frontiersin.orgnih.gov

Salsolinol possesses a chiral center, and its enantiomers, (R)-Salsolinol and (S)-Salsolinol, exhibit distinct activation profiles at the μ-opioid receptor. nih.gov Both stereoisomers act as full agonists, but (S)-Salsolinol is a significantly more potent agonist than the (R)-Salsolinol stereoisomer. nih.govfrontiersin.org In cell-based receptor assays, (S)-Salsolinol was found to be approximately 50-fold more potent than (R)-Salsolinol. nih.gov This stereoselectivity is reflected in their half-maximal effective concentrations (EC₅₀). nih.gov

Table 1: Stereoselective Activation of μ-Opioid Receptors by Salsolinol Enantiomers

| Compound | Interaction | Potency (EC₅₀) | Reference |

| (S)-Salsolinol | Full Agonist | 9 x 10⁻⁶ M | nih.gov |

| (R)-Salsolinol | Full Agonist | 6 x 10⁻⁴ M | nih.gov |

| Racemic Salsolinol | Full Agonist | 2 x 10⁻⁵ M | nih.gov |

The μ-opioid receptor is a classic G protein-coupled receptor (GPCR) linked to an inhibitory G protein (Gi). nih.govoup.com Salsolinol's agonism at this receptor engages the canonical G protein-adenylate cyclase signaling pathway. frontiersin.orgnih.gov Activation of the Gi protein by salsolinol leads to the inhibition of the enzyme adenylate cyclase. ebi.ac.ukyoutube.com This inhibition results in a decrease in the intracellular production of cyclic AMP (cAMP), a key second messenger. nih.govoup.com This reduction in intracellular cAMP levels is a hallmark of Gi-coupled receptor activation and confirms salsolinol's mechanism of action through this specific signaling cascade. nih.govnih.gov

Salsolinol and its derivatives interact with various dopamine receptor subtypes. As part of its mechanism for increasing neuronal excitability, salsolinol has been shown to enhance glutamatergic transmission through the activation of dopamine D1 receptors, which are likely situated on glutamatergic terminals. frontiersin.orgnih.govnih.gov

Furthermore, salsolinol demonstrates affinity for the D2 family of dopamine receptors. nih.gov It has been reported to bind to the D3 receptor with a high affinity, showing a Kᵢ value of 0.48 ± 0.021 μM. nih.gov In silico molecular docking studies have provided further insight, confirming that both (R)- and (S)-salsolinol can interact with D2 receptors. acs.orgnih.gov These studies predict that the (S)-enantiomer interacts with the D2 receptor in a manner similar to dopamine itself. nih.gov In contrast, the (R)-enantiomer is predicted to have a slightly different binding mode, which may imply differences in receptor affinity or functional activity. acs.orgnih.gov

Salsolinol also displays affinity for adrenergic receptors. Studies using isolated rabbit ear artery preparations have shown that salsolinol acts as an agonist on prejunctional alpha-adrenergic receptors. nih.gov This action leads to an inhibition of neurotransmission, an effect that can be antagonized by yohimbine, a selective alpha-2 adrenergic antagonist. nih.gov Other reports also note that salsolinol can produce agonistic effects at both α- and β-adrenoceptors. nih.gov

Dual Neuromodulatory Properties and Concentration Dependence

Concentration-Dependent Neuroprotective Effects

At lower concentrations, salsolinol has demonstrated significant neuroprotective properties in various in vitro models. nih.govnih.gov Studies using the human dopaminergic neuroblastoma SH-SY5Y cell line have shown that salsolinol can protect neurons from toxic insults. nih.govacs.org For instance, salsolinol at concentrations of 50 µM and 100 µM was able to rescue SH-SY5Y cells from death induced by hydrogen peroxide (H₂O₂). nih.govsigmaaldrich.com

The neuroprotective mechanisms of salsolinol are multifaceted. It has been found to significantly decrease the levels of reactive oxygen species (ROS) in SH-SY5Y cells treated with H₂O₂. nih.gov Furthermore, it can reduce the activity of caspases, which are key enzymes in the apoptotic cell death pathway. Specifically, salsolinol has been shown to lower caspase activity induced by both H₂O₂ and the neurotoxin 6-hydroxydopamine (6-OHDA). nih.govsigmaaldrich.com Research has also indicated that salsolinol in lower concentrations (50 and 100 µM) can effectively counteract the neurotoxic and pro-apoptotic effects of high glutamate concentrations. nih.gov

A study on SH-SY5Y cells showed that pre-incubation with 50 µM of either the (R) or (S) enantiomer of salsolinol resulted in a statistically significant increase in cell viability when challenged with the neurotoxin MPP⁺. acs.orgnih.gov This suggests that even at relatively low concentrations, salsolinol can bolster neuronal defenses against potent toxins. The table below summarizes key findings on the neuroprotective effects of salsolinol.

| Concentration | Cell Line/Model | Toxin | Observed Neuroprotective Effect | Reference |

| 10-250 µM | SH-SY5Y cells | 6-OHDA | Decrease in LDH release | nih.gov |

| 50 µM | SH-SY5Y cells | MPP⁺ (1000 µM) | Increased cell viability | acs.orgnih.gov |

| 50 µM and 100 µM | SH-SY5Y cells | H₂O₂ | Rescued cells from death | nih.govsigmaaldrich.com |

| 50 µM and 100 µM | Primary hippocampal cultures | Glutamate (1 mM) | Inhibited glutamate-induced LDH release | nih.gov |

| 250 µM | SH-SY5Y cells | 6-OHDA (100 µM) | Reduction in caspase activity | nih.gov |

Concentration-Dependent Neurotoxic Effects

In stark contrast to its protective effects at lower concentrations, higher levels of salsolinol are demonstrably neurotoxic. nih.govnih.gov This toxicity is often characterized by the induction of apoptosis and oxidative stress in neuronal cells. nih.govmonash.edubenthamdirect.com The dose-dependent nature of this toxicity has been observed in various experimental settings. nih.govmonash.edu

For example, in dopaminergic neuronal cell lines, salsolinol has been found to decrease cell survival in a concentration-dependent manner. nih.gov One study noted that a concentration of 400 µM of salsolinol resulted in approximately 50% cell death in SH-SY5Y cells. nih.gov Another study found that a concentration of 500 µM caused significant cell death in both undifferentiated and differentiated SH-SY5Y cells. nih.gov At this higher concentration, salsolinol was also shown to enhance the neurotoxic effects of glutamate. nih.gov

The mechanisms underlying salsolinol's neurotoxicity involve the disruption of cellular homeostasis. High concentrations of salsolinol can lead to a surge in reactive oxygen species production, contributing to oxidative stress. monash.edu It has also been implicated in the activation of multiple caspases, including caspase-3/7, -8, and -9, which drive the apoptotic process. monash.edu Furthermore, salsolinol can impair mitochondrial function, leading to a decrease in cellular energy supply. nih.gov The table below outlines key research findings on the neurotoxic effects of salsolinol.

| Concentration | Cell Line/Model | Observed Neurotoxic Effect | Reference |

| 400 µM | SH-SY5Y cells | Approximately 50% cell death | nih.gov |

| 500 µM | Undifferentiated SH-SY5Y cells | 49.08 ± 1.8% cell death | nih.gov |

| 500 µM | Differentiated SH-SY5Y cells | 22.5 ± 4.5% cell death | nih.gov |

| 500 µM | Primary hippocampal cultures | Increased glutamate-induced LDH release | nih.gov |

| 0.8 mM | RCSN-3 cells | Approximately 80% reduction in cell viability | nih.gov |

Molecular Basis of Neuroprotection

At lower, physiologically relevant concentrations, salsolinol has demonstrated significant neuroprotective capabilities. This protection is attributed to its intrinsic antioxidant properties, its ability to interfere with apoptotic signaling cascades, and its capacity to mitigate the damaging effects of excessive glutamate stimulation.

Antioxidant Properties and Reactive Oxygen Species Scavenging

The chemical structure of salsolinol, specifically its catechol moiety (a 1,2-dihydroxybenzene group), is fundamental to its antioxidant activity. nih.gov This structure allows for the effective donation of electrons, which in turn neutralizes harmful reactive oxygen species (ROS). nih.gov

Research has shown that salsolinol can directly scavenge ROS. In studies using the human neuroblastoma SH-SY5Y cell line, salsolinol significantly reduced the intracellular ROS levels induced by hydrogen peroxide (H₂O₂). nih.gov For instance, salsolinol at concentrations of 50, 100, and 250 μM markedly decreased the ROS levels that were elevated by 500 μM of H₂O₂. nih.gov This ROS scavenging ability is a key mechanism of its neuroprotective effects, as oxidative stress is a major contributor to neuronal cell death in various neurodegenerative conditions. nih.gov The reduction of oxidative stress by salsolinol helps to preserve cellular integrity and function. nih.gov

| Study Focus | Cell Line | Treatment | Key Finding | Reference |

| Antioxidant Activity | SH-SY5Y | 50, 100, 250 μM Salsolinol + 500 μM H₂O₂ | Significant reduction in H₂O₂-induced ROS levels. | nih.gov |

| Oxidative Stress | SH-SY5Y | Salsolinol | Increased ROS production and decreased glutathione (B108866) (GSH) levels. | nih.gov |

Attenuation of Apoptotic Pathways and Cell Survival Promotion

Salsolinol has been observed to interfere with the cellular machinery of apoptosis, or programmed cell death. At neuroprotective concentrations (50 and 100 µM), it can antagonize pro-apoptotic effects induced by toxins. nih.gov One of the key ways it achieves this is by modulating the activity of caspases, a family of proteases that are central to the execution of apoptosis. For example, 250 μM salsolinol was found to significantly reduce the increased caspase-3/7 activity induced by 100 μM of 6-hydroxydopamine (6-OHDA) or 300 μM of H₂O₂ in SH-SY5Y cells. nih.gov

Furthermore, salsolinol can influence the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. Studies have indicated that treatment with salsolinol can lead to a decrease in the levels of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in promoting cell survival. In primary cultures of hippocampal cells, salsolinol was shown to diminish the number of fragmented nuclei with condensed chromatin, a hallmark of apoptosis, and increase cell survival as visualized by Hoechst 33342 and calcein (B42510) AM staining. nih.gov

| Study Focus | Cell Line/Model | Treatment | Key Finding | Reference |

| Apoptosis Attenuation | SH-SY5Y | 250 μM Salsolinol + 100 μM 6-OHDA or 300 μM H₂O₂ | Significant reduction in induced caspase-3/7 activity. | nih.gov |

| Apoptosis Regulation | SH-SY5Y | Salsolinol | Decreased pro-apoptotic Bax and increased anti-apoptotic Bcl-2 levels. | nih.gov |

| Cell Survival | Rat/mouse hippocampal cultures | 50 and 100 µM Salsolinol + 1 mM glutamate | Increased cell survival and decreased apoptotic nuclei. | nih.gov |

| Apoptotic Changes | Neural Stem Cells | 1-100μM Salsolinol | Induced concentration and time-dependent cell death and apoptosis. | nih.gov |

Inhibition of Glutamate-Induced Excitotoxicity

Excitotoxicity, a pathological process by which neurons are damaged and killed by excessive stimulation by the neurotransmitter glutamate and its analogs, is a common feature of many neurological disorders. Salsolinol, at certain concentrations, has been shown to protect neurons from this form of damage.

In primary cultures of hippocampal and striatal cells, salsolinol at concentrations of 50 and 100 µM significantly counteracted the neurotoxic and pro-apoptotic effects of 1 mM glutamate. nih.gov This neuroprotective effect was demonstrated by a reduction in the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. Specifically, these concentrations of salsolinol inhibited glutamate-induced LDH release by approximately 25-27%. nih.gov

Moreover, a low concentration of salsolinol (50 µM) was able to significantly inhibit the glutamate-induced loss of mitochondrial membrane potential, a critical event in the excitotoxic cascade. nih.gov However, it is important to note the biphasic nature of salsolinol's effect, as a high concentration (500 µM) was found to enhance glutamate excitotoxicity. nih.gov

| Study Focus | Cell Line/Model | Treatment | Key Finding | Reference |

| Glutamate Excitotoxicity | Rat/mouse hippocampal & striatal cultures | 50 and 100 µM Salsolinol + 1 mM glutamate | Antagonized glutamate-induced neurotoxicity and apoptosis. | nih.gov |

| LDH Release | Primary hippocampal cultures | 50 and 100 µM Salsolinol + 1 mM glutamate | Inhibited glutamate-induced LDH release by 25-27%. | nih.gov |

| Mitochondrial Membrane Potential | Primary hippocampal cultures | 50 µM Salsolinol + 1 mM glutamate | Significant inhibition of glutamate-induced loss of mitochondrial membrane potential. | nih.gov |

| Glutamatergic Transmission | Rat p-VTA dopamine neurons | Salsolinol | Enhanced glutamatergic transmission via activation of D1 receptors. | plos.org |

Molecular Basis of Neurotoxicity

In contrast to its protective effects at lower concentrations, higher concentrations of salsolinol can be detrimental to neuronal health. This neurotoxicity is primarily linked to its ability to induce mitochondrial dysfunction.

Mitochondrial Dysfunction

Mitochondria, the powerhouses of the cell, are critical for neuronal survival. Salsolinol has been implicated in causing mitochondrial dysfunction, leading to a depletion of cellular energy and an increase in oxidative stress. nih.govnih.gov This impairment of mitochondrial function is a key aspect of its neurotoxic profile. nih.gov Studies have shown that salsolinol can decrease intracellular ATP levels, which is a direct consequence of compromised mitochondrial respiration. nih.govnih.gov

Inhibition of Mitochondrial Complex I Activity

A primary target for salsolinol-induced mitochondrial dysfunction appears to be Complex I of the electron transport chain. Several studies have reported that salsolinol can inhibit the activity of mitochondrial Complex I. nih.govnih.gov This inhibition disrupts the flow of electrons, leading to a decrease in ATP synthesis and an increase in the production of ROS, further exacerbating oxidative stress.

However, it is worth noting that there is some conflicting evidence. One study suggested that racemic salsolinol was toxic to SH-SY5Y cells by inhibiting mitochondrial Complex II activity, not Complex I, leading to a rapid, dose- and time-dependent decrease in intracellular ATP levels. nih.gov This discrepancy highlights the complexity of salsolinol's interactions with mitochondrial machinery and may depend on the specific experimental conditions and cell types used.

| Study Focus | Reported Effect | Reference |

| Mitochondrial Complex Inhibition | Inhibition of Mitochondrial Complex I activity. | nih.govnih.gov |

| Mitochondrial Complex Inhibition | Inhibition of Mitochondrial Complex II activity, but not Complex I. | nih.gov |

| Mitochondrial Dysfunction | Decreased intracellular ATP levels. | nih.govnih.gov |

| Mitochondrial Dysfunction | Loss of mitochondrial membrane potential. | nih.gov |

Inhibition of Mitochondrial Complex II Activity

(+/-)-Salsolinol (hydrochloride) has been shown to be toxic to human dopaminergic neuroblastoma SH-SY5Y cells by impeding the cellular energy supply through the inhibition of mitochondrial complex II (succinate-Q reductase) activity. nih.govnih.govresearchgate.net This leads to a rapid, dose- and time-dependent decrease in the intracellular levels of ATP and the ATP/ADP ratio. nih.govnih.gov In contrast to other neurotoxins that primarily affect complex I, salsolinol's impact on complex II suggests a distinct mechanism of mitochondrial dysfunction. nih.govnih.govresearchgate.net Studies have indicated that salsolinol does not cause an increase in intracellular NADH content, further distinguishing its action from that of complex I inhibitors. researchgate.net The impairment of cellular energy metabolism is a key factor in the subsequent cell death induced by salsolinol. researchgate.net

Induction of Apoptosis and Cell Death Pathways

(+/-)-Salsolinol (hydrochloride) is known to induce apoptosis, or programmed cell death, in various neuronal cell types, including dopaminergic SH-SY5Y cells and BV2 microglial cells. researchtrends.netnih.govmonash.edu This process is characterized by a dose- and time-dependent increase in cytotoxicity. researchtrends.netmonash.edu The apoptotic effects of salsolinol are implicated in its neurotoxicity and its potential role in the pathogenesis of neurodegenerative disorders. researchtrends.net

The induction of apoptosis by salsolinol involves both intrinsic and extrinsic pathways, which converge on the activation of effector caspases. researchtrends.net Key events in salsolinol-induced apoptosis include the activation of multiple caspases, loss of mitochondrial membrane potential, and ultimately, cell degradation. researchtrends.netnih.gov

Caspase Activation

A critical step in the apoptotic cascade initiated by (+/-)-salsolinol (hydrochloride) is the activation of caspases, a family of cysteine proteases that execute the cell death program. researchtrends.netnih.gov Studies have demonstrated that salsolinol treatment leads to the activation of multiple caspases, including the initiator caspases-8 and -9, and the effector caspase-3/7. researchtrends.netmonash.edu The activation of caspase-3/7 is a hallmark of apoptosis and has been observed in various cell types exposed to salsolinol, including dopaminergic neurons and microglial cells. researchtrends.net The extent of caspase activation can be influenced by the concentration of salsolinol, with higher concentrations generally leading to greater activation. nih.gov However, some studies have shown a biphasic effect, where lower concentrations of salsolinol may even have a neuroprotective role by reducing caspase activity induced by other toxins. nih.gov

| Cell Type | Salsolinol Concentration | Effect on Caspase Activity | Reference |

| BV2 microglial cells | High-dose | Activation of caspase-3/7, -8, and -9 | researchtrends.netmonash.edu |

| SH-SY5Y neuroblastoma cells | 250 μM | No induction of caspase-3/7 activity by itself | nih.gov |

| SH-SY5Y neuroblastoma cells | 250 μM | Reduced caspase-3/7 activity induced by 6-OHDA or H₂O₂ | nih.gov |

| Rat hippocampal cell cultures | 50 and 100 μM | Diminished glutamate-induced caspase-3 activity | nih.gov |

| Rat hippocampal cell cultures | 500 μM | Potentiated glutamate-induced caspase-3 activity | nih.gov |

| Mouse striatum cultures | 50 and 500 μM | Inhibited glutamate-induced caspase-3 activity | nih.gov |

Mitochondrial Membrane Potential Loss

A key event in the intrinsic pathway of apoptosis induced by (+/-)-salsolinol (hydrochloride) is the loss of mitochondrial membrane potential (ΔΨm). nih.gov This depolarization of the mitochondrial membrane is a critical early step that can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately triggering caspase activation and cell death. nih.gov

Studies have shown that salsolinol can induce a loss of mitochondrial membrane potential in a concentration-dependent manner. For instance, in primary hippocampal cultures, a high concentration of salsolinol (500 µM) was found to cause a significant loss of mitochondrial membrane potential, similar to the effect of glutamate, a known excitotoxin. nih.gov Conversely, a lower concentration (50 µM) of salsolinol demonstrated a neuroprotective effect by inhibiting the loss of mitochondrial membrane potential induced by glutamate. nih.gov This suggests a biphasic action of salsolinol on mitochondrial function. nih.gov The loss of mitochondrial membrane potential is often associated with a decrease in intracellular ATP levels, further compromising cellular energy metabolism. nih.gov

Role in Oxidative Stress Induction

(+/-)-Salsolinol (hydrochloride) is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchtrends.netnih.gov Salsolinol's ability to generate ROS is a central mechanism of its neurotoxicity. nih.gov The production of ROS is significantly enhanced in the presence of salsolinol, leading to cellular damage. nih.gov This is accompanied by a significant decrease in the levels of glutathione (GSH), a major intracellular antioxidant, further exacerbating the state of oxidative stress. nih.gov

The neurotoxic effects of salsolinol linked to oxidative stress are not limited to dopaminergic neurons but also extend to microglial cells. researchtrends.netmonash.edu Interestingly, some research indicates a biphasic response to salsolinol, where lower concentrations may reduce intracellular ROS levels, while higher concentrations lead to a sudden and significant increase in ROS production. researchtrends.netmonash.edu This suggests that the accumulation of salsolinol can overwhelm the cell's antioxidant defenses, leading to significant oxidative damage and subsequent apoptotic cell death. researchtrends.net The induction of oxidative stress by salsolinol can also lead to the oxidative modification of cellular components, such as proteins like cytochrome c, which can further contribute to cellular dysfunction and death. nih.gov

Protein Aggregation and Synucleinopathy (e.g., Alpha-Synuclein)

The aggregation of the protein alpha-synuclein (B15492655) (α-synuclein) is a key pathological hallmark of synucleinopathies, a group of neurodegenerative disorders that includes Parkinson's disease. frontiersin.org Research suggests that (+/-)-salsolinol (hydrochloride) can influence the aggregation process of α-synuclein. researchgate.net

Under oxidative conditions, salsolinol has been found to stabilize the monomeric form of α-synuclein and a small population of its oligomers, which results in a strong inhibition of the protein's fibrillation process. nih.gov This interaction between salsolinol and α-synuclein appears to be mediated by a hydrophobic effect, likely involving the non-amyloid component (NAC) domain of the protein, and does not seem to cause any chemical modification of the protein itself. nih.gov The resulting α-synuclein-salsolinol species have been shown to be non-toxic to primary neurons. researchgate.netnih.gov

Importantly, monomeric α-synuclein has demonstrated a protective effect against the neurotoxicity induced by salsolinol alone. researchgate.netnih.gov This protective action, which involves the inhibition of caspase-3 mediated apoptosis, has been observed when α-synuclein is co-administered with salsolinol or even when added to neurons up to two hours after salsolinol exposure. researchgate.netnih.gov This suggests a potential protective role for α-synuclein against the harmful effects of salsolinol in dopaminergic neurons. researchgate.netnih.gov

Enzymatic Inhibition and Modulation by Salsolinol

(+/-)-Salsolinol (hydrochloride) has been shown to inhibit and modulate the activity of several key enzymes involved in neurotransmitter metabolism and cellular function.

One of the primary targets of salsolinol is monoamine oxidase (MAO) , an enzyme crucial for the degradation of monoamine neurotransmitters. Salsolinol, as a racemic mixture, inhibits MAO activity in rat brainstem and liver homogenates. nih.govresearchgate.net This inhibition is competitive with respect to serotonin (B10506) (a substrate for MAO-A) and non-competitive with respect to benzylamine (B48309) (a substrate for MAO-B). nih.govresearchgate.net The (R)-enantiomer of salsolinol has been found to be a more potent inhibitor of MAO-A in vitro than the (S)-enantiomer. nih.govresearchgate.net

Salsolinol also inhibits catechol-O-methyltransferase (COMT) , another important enzyme in the metabolic pathway of catecholamines. researchgate.netwikipedia.org In vivo studies using microdialysis in the rat striatum have shown that salsolinol administration leads to a reduction in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), which are metabolites of dopamine, indicating inhibition of both MAO and COMT. researchgate.net

Furthermore, salsolinol has been reported to inhibit tyrosine hydroxylase , the rate-limiting enzyme in the synthesis of catecholamines, including dopamine. monash.edu This inhibition could have significant implications for dopamine neurotransmission.

In addition to these, salsolinol can act as an agonist on presynaptic α-adrenergic receptors, while its mono-O-methylated metabolites can act as antagonists on dopaminergic receptors. researchgate.net It is also considered an inhibitor of catecholamine uptake in rat brain synaptosomes. researchgate.net

| Enzyme/Receptor | Effect of Salsolinol | Reference |

| Monoamine Oxidase A (MAO-A) | Competitive Inhibition | nih.govresearchgate.net |

| Monoamine Oxidase B (MAO-B) | Non-competitive Inhibition | nih.govresearchgate.net |

| Catechol-O-methyltransferase (COMT) | Inhibition | researchgate.netwikipedia.org |

| Tyrosine Hydroxylase | Inhibition | monash.edu |

| Presynaptic α-adrenergic receptors | Agonist | researchgate.net |

| Dopaminergic receptors | Antagonist (mono-O-methylated metabolites) | researchgate.net |

| Catecholamine Uptake | Inhibition | researchgate.net |

Molecular Mechanisms and Cellular Pathophysiology of Salsolinol

Molecular Interactions

(+/-)-Salsolinol and its derivatives have been shown to interact with and inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.gov This interaction can alter the levels of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. nih.govyoutube.com Salsolinol (B1200041), when administered as a racemic mixture, has been found to inhibit MAO activity in rat brainstem and liver homogenates. nih.gov

The inhibition of MAO by salsolinol exhibits specific characteristics depending on the enzyme subtype and the substrate. Research has indicated that the inhibition is competitive with respect to serotonin, a substrate for MAO type A (MAO-A), and non-competitive with benzylamine (B48309), a substrate for MAO type B (MAO-B). nih.gov This suggests a preferential interaction with the MAO-A subtype. Further studies have highlighted the stereoselectivity of this inhibition, with the (R)-enantiomer of salsolinol being a more potent inhibitor of MAO-A than the (S)-enantiomer in vitro. nih.gov These in vitro findings have also been corroborated by in vivo studies. nih.govnih.gov

The N-methylated derivative of (R)-salsolinol, N-methyl(R)salsolinol, is also a known MAO-A inhibitor. nih.gov This compound's binding to mitochondria, where MAO is located, is inhibited by clorgyline, a specific MAO-A inhibitor, but not by the MAO-B inhibitor deprenyl. nih.gov This further supports the selectivity of these salsolinol compounds for MAO-A. The inhibition of MAO-A by these compounds can lead to a reduction in the breakdown of monoamines, thereby affecting neurotransmitter levels in the brain. nih.gov

Table 1: Research Findings on MAO Inhibition by Salsolinol

| Compound | Enzyme | Substrate | Inhibition Type | Potency | Source |

|---|---|---|---|---|---|

| (RS)-Salsolinol | MAO-A | Serotonin | Competitive | - | nih.gov |

| (RS)-Salsolinol | MAO-B | Benzylamine | Non-competitive | - | nih.gov |

| (R)-Salsolinol | MAO-A | - | - | More potent than (S)-enantiomer | nih.gov |

| N-methyl(R)salsolinol | MAO-A | - | - | Binds to MAO-A | nih.gov |

Salsolinol has been identified as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme responsible for the first step in the biosynthesis of catecholamines, including dopamine. nih.govnih.govwikipedia.org This inhibition directly impacts the production of dopamine. nih.gov

Studies have shown that salsolinol acts as a competitive inhibitor of TH, with a reported inhibition constant (Ki) of 14 μM. nih.gov The mechanism of inhibition involves salsolinol binding to the same sites as dopamine, which acts as an end-product inhibitor of the enzyme. nih.gov Salsolinol binds to both the high and low-affinity dopamine binding sites on the TH enzyme. nih.gov

The inhibitory effect of salsolinol on TH is influenced by the phosphorylation state of the enzyme. When TH is not phosphorylated, salsolinol produces a similar level of inhibition as dopamine. nih.gov However, its inhibitory potency is significantly enhanced for Ser40-phosphorylated TH, showing a 3.7-fold greater inhibition compared to dopamine. nih.gov This is because salsolinol competes more effectively with tetrahydrobiopterin, the essential cofactor for the TH enzymatic reaction, in the phosphorylated state. nih.gov This potent inhibition of phosphorylated TH can prevent the enzyme from being fully activated, thereby limiting dopamine synthesis. nih.gov

Furthermore, the stereochemistry of salsolinol plays a crucial role in its interaction with tyrosine hydroxylase. nih.gov The enzyme recognizes the R and S enantiomers differently, with the asymmetric center at the C-1 position of salsolinol being important for altering the enzyme's affinity for its substrate, L-tyrosine. nih.gov

Table 2: Research Findings on Tyrosine Hydroxylase Inhibition by Salsolinol

| Inhibitor | Enzyme State | Ki (Inhibition Constant) | Mechanism of Action | Key Finding | Source |

|---|---|---|---|---|---|

| Salsolinol | - | 14 μM | Competitive | Inhibits the rate-limiting enzyme in dopamine synthesis. | nih.gov |

| Salsolinol | Non-phosphorylated TH | - | Binds to high and low affinity dopamine sites | Inhibition level is similar to that of dopamine. | nih.gov |

| Salsolinol | Ser40-phosphorylated TH | - | Competes with tetrahydrobiopterin | 3.7-fold greater inhibition compared to dopamine. | nih.gov |

| R and S enantiomers of salsolinol | - | - | Affects affinity for L-tyrosine | TH recognizes the stereochemical structures differently. | nih.gov |

Experimental Methodologies and Research Models

In Vitro Experimental Paradigms

In vitro, or cell-based, studies are fundamental for dissecting the molecular and cellular mechanisms of action of salsolinol (B1200041). These controlled environments allow for precise manipulation and measurement of cellular responses.

Cell Culture Models

The human neuroblastoma cell line, SH-SY5Y, is a frequently utilized model in salsolinol research due to its dopaminergic characteristics, making it relevant for studying neurodegenerative conditions like Parkinson's disease. nih.govmonash.eduacs.orgnih.govnih.gov These cells can be grown as undifferentiated neuroblast-like cells or differentiated to exhibit a more mature neuronal phenotype with long processes. nih.gov This allows researchers to investigate salsolinol's effects on both developing and mature neuronal-like cells. nih.govnih.gov Other neuroblastoma cell lines, such as IMR-32, which expresses proteins found in cholinergic neurons, have also been employed to explore the compound's broader neurological impact. nih.gov

Primary neuronal cultures, derived directly from rodent brain tissue such as the hippocampus and striatum, offer a model system that more closely resembles the in vivo environment. nih.govacs.org These cultures contain a mix of neuronal cell types and supporting glial cells, providing a more complex and physiologically relevant context to study salsolinol's effects on neuronal networks. nih.govnih.gov For instance, primary cultures of rat or mouse hippocampal and striatal cells have been used to assess the compound's influence on neuronal survival and function. nih.govacs.org Additionally, co-culture systems, such as combining SH-SY5Y neuroblastoma cells with the human glioma cell line U87 and the human monocyte cell line THP-1, have been used to investigate the interplay between neurons, glial cells, and immune cells in response to salsolinol. nih.gov

| Cell Model | Cell Type | Key Characteristics |

| SH-SY5Y | Human Neuroblastoma | Dopaminergic properties, can be differentiated to a neuronal phenotype. nih.govnih.gov |

| IMR-32 | Human Neuroblastoma | Expresses cholinergic neuron proteins. nih.gov |

| Primary Neuronal Cultures | Rodent Hippocampal and Striatal Cells | More closely mimics the in vivo brain environment with mixed cell types. nih.govnih.gov |

| Co-culture Systems | Multiple Cell Lines (e.g., SH-SY5Y, U87, THP-1) | Allows for the study of interactions between different cell types. nih.gov |

Biochemical Assays for Cellular Responses

The induction of apoptosis, or programmed cell death, is another critical parameter. The presence of apoptotic cells can be confirmed using techniques like Hoechst staining, which visualizes nuclear condensation, a hallmark of apoptosis. monash.edunih.gov Furthermore, the activity of caspases, key enzymes in the apoptotic cascade, can be measured. For example, the Apo-ONE® Homogeneous Caspase-3/7 Assay is used to quantify the activity of these executioner caspases. nih.gov Studies have shown that salsolinol can induce caspase activation in various cell lines. nih.govnih.govresearchtrends.net

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a frequently investigated mechanism of salsolinol's action. monash.edunih.govresearchtrends.net Assays using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) are used to measure intracellular ROS levels. monash.eduresearchtrends.net Research has demonstrated that salsolinol can increase ROS production in cells, contributing to its toxic effects. monash.edunih.gov Conversely, some studies have also reported that at certain concentrations, salsolinol can decrease ROS levels, highlighting its complex and sometimes contradictory roles. nih.govresearchtrends.net

| Assay Type | Parameter Measured | Example Method |

| Cell Viability | Cell proliferation and health | MTT, MTS assays. nih.govmonash.edu |

| Apoptosis | Programmed cell death | Hoechst staining, Caspase activity assays (e.g., Caspase-3/7). nih.govmonash.edu |

| Oxidative Stress | Reactive Oxygen Species (ROS) levels | DCFH-DA assay. monash.eduresearchtrends.net |

| Lactate (B86563) Dehydrogenase (LDH) Release | Cell necrosis | Colorimetric assays measuring LDH in the culture medium. nih.govacs.org |

Receptor Binding and Functional Assays

Salsolinol's interaction with specific cellular receptors is a key area of investigation. As a dopamine (B1211576) derivative, its effects on dopamine receptors are of particular interest. acs.org Molecular docking studies have been used to predict the binding of salsolinol enantiomers to the D2 dopamine receptor. acs.org

Functional assays are then used to determine the consequence of this binding. For G protein-coupled receptors (GPCRs), such as the μ-opioid receptor, assays like the cyclic adenosine (B11128) monophosphate (cAMP) Hunter™ eXpress GPCR Assay can be used. nih.gov This type of assay measures changes in intracellular cAMP levels, a key second messenger in many GPCR signaling pathways. nih.govmdpi.com Studies have shown that salsolinol can act as an agonist at the μ-opioid receptor, activating the G protein signaling pathway. nih.govnih.gov These functional assays are crucial for understanding how salsolinol can modulate neurotransmission and cellular function through receptor-mediated mechanisms. nih.govscienceopen.com

Enzymatic Activity Assays

The activity of salsolinol synthase, the enzyme responsible for the biosynthesis of salsolinol, has been investigated in different models. researchgate.netnih.gov Chromatographic assays have been established to measure the activity of this enzyme in both cell models and various regions of the rat brain. nih.gov These studies have revealed changes in salsolinol synthase activity in models of Parkinson's disease, suggesting a potential role for this enzyme in the pathophysiology of the disease. nih.gov

In Vivo Preclinical Research Models

In vivo studies, primarily in rodents, are essential for understanding the systemic effects of salsolinol and its role in complex neurobiological processes. nih.govnih.gov

Rodent Models for Neurobiological Studies

Rats and mice are the most commonly used animal models to study the occurrence, metabolism, and physiological functions of salsolinol. nih.govnih.gov These models allow for the investigation of salsolinol's effects on behavior, neurochemistry, and neurodegeneration in a whole-organism context. frontiersin.org For example, microinjections of salsolinol into specific brain regions, such as the ventral tegmental area (VTA), have been used to study its effects on dopamine neuron excitability and its role in addiction-related behaviors. frontiersin.org

In the context of Parkinson's disease research, rodent models are used to investigate the potential neurotoxic effects of salsolinol and its derivatives on dopaminergic neurons in the substantia nigra. nih.govspandidos-publications.com These studies often involve the administration of salsolinol and subsequent analysis of dopamine levels and neuronal survival in different brain regions. nih.govfrontiersin.org The use of rodent models has been instrumental in shaping our understanding of salsolinol's potential involvement in both normal brain function and neurodegenerative processes. nih.govnih.govnih.gov

Neurochemical Analysis in Brain Regions (e.g., Microdialysis)

Microdialysis is a powerful in vivo sampling technique used to monitor the extracellular concentrations of neurochemicals in specific brain regions of living animals. nih.govnews-medical.net This method allows for the direct measurement of salsolinol and its effects on neurotransmitter systems.

In studies using conscious rats, microdialysis coupled with High-Performance Liquid Chromatography (HPLC) has been employed to investigate the impact of (R)-salsolinol on serotonin (B10506) (5-HT) and dopamine (DA) metabolism. nih.gov Research has focused on several key brain areas, including the striatum, substantia nigra, hippocampus, and hypothalamus. nih.gov When (R)-salsolinol was perfused through the microdialysis probe, a significant, dose-dependent increase in the dialysate levels of both 5-HT and DA was observed. nih.gov Notably, the increase in 5-HT was substantially greater than that of DA. nih.gov Concurrently, the output of the primary metabolites of these monoamines, 5-hydroxyindoleacetic acid (5-HIAA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA), decreased, suggesting an inhibition of monoamine oxidase and catechol-O-methyltransferase activities. nih.gov

Further research using dual-probe microdialysis in rats has shown that oral administration of ethanol (B145695) leads to the de novo synthesis of salsolinol in the posterior ventral tegmental area (pVTA). frontiersin.org This newly formed salsolinol was detected at concentrations in the low nanomolar range (approximately 1.5 nM). frontiersin.org The presence of salsolinol in the pVTA was directly linked to an increase in dopamine release in the ipsilateral nucleus accumbens shell (AcbSh), a key pathway in the brain's reward system. frontiersin.org This effect was prevented by blocking the formation of salsolinol or by administering a μ-opioid receptor antagonist in the pVTA, demonstrating that salsolinol mediates this effect through opioid signaling. frontiersin.org

Table 1: Effect of (R)-Salsolinol Perfusion on Neurotransmitter Levels in Rat Striatum

| Analyte | Basal Level (Pre-perfusion) | Level After 1 mM (R)-Salsolinol Perfusion | Fold Increase |

|---|---|---|---|

| Dopamine (DA) | 3.4 ± 0.9 nM | 206.0 ± 56.5 nM | ~60x |

| Serotonin (5-HT) | Non-detectable | 4259.2 ± 617.5 nM | N/A |

Data sourced from a microdialysis study in conscious rats. nih.gov

Electrophysiological Recordings in Brain Slices

Electrophysiological recordings from acute brain slices provide a detailed view of how salsolinol affects the electrical properties of individual neurons and synaptic circuits. frontiersin.orgnih.gov This in vitro technique allows researchers to study neuronal excitability, firing rates, and synaptic transmission in a controlled environment. nih.govresearchgate.net

Studies focusing on the posterior ventral tegmental area (pVTA) have revealed that salsolinol directly modulates the activity of dopamine (DA) neurons. frontiersin.org Application of salsolinol to brain slices containing the pVTA leads to an increase in the excitability and a faster ongoing firing rate of these DA neurons. frontiersin.org

The mechanisms underlying this excitation are multifaceted and involve both presynaptic and postsynaptic actions:

Postsynaptic Depolarization: Salsolinol directly depolarizes the membrane of dopamine neurons, bringing them closer to their firing threshold. frontiersin.org

Disinhibition via Opioid Receptors: Salsolinol activates μ-opioid receptors located on the terminals of GABAergic interneurons. frontiersin.org This activation suppresses the release of GABA, a major inhibitory neurotransmitter, thereby disinhibiting the DA neurons and increasing their activity. frontiersin.org

Enhancement of Glutamatergic Transmission: The compound enhances presynaptic glutamate (B1630785) release onto DA neurons. frontiersin.org This effect is likely mediated by the activation of dopamine D1 receptors situated on the glutamatergic terminals. frontiersin.org

These findings from brain slice electrophysiology provide a cellular-level explanation for the rewarding and reinforcing properties of salsolinol observed in behavioral studies. frontiersin.org

Microbiome Manipulation and Transplantation Studies

Emerging research has implicated the gut microbiota in the production of neuroactive compounds, suggesting a novel origin for salsolinol within the body. nih.gov Studies have demonstrated that certain gut-associated bacteria can synthesize salsolinol, creating a potential link between the microbiome and neurological conditions. nih.gov

In one landmark study, Escherichia coli, a common member of the gut microbiota, was shown to be capable of producing significant quantities of salsolinol in vitro. nih.gov The experiments were conducted using a simulated gastrointestinal medium that approximates the physiological conditions of the mammalian gut. nih.gov The production of salsolinol by E. coli occurred in the presence of dopamine and was significantly enhanced when alcohol was added to the medium. nih.gov This finding suggests that microbial salsolinol production could be a relevant factor in vivo, particularly in the context of alcohol consumption. nih.gov

While direct microbiome transplantation studies focusing specifically on salsolinol are still developing, the concept has been applied in related fields. For instance, microbiome transplants from human donors with Parkinson's disease into mice that overexpress alpha-synuclein (B15492655) have shown that gut metabolites can influence neurological symptoms. nih.gov This type of research model, involving the manipulation and transplantation of entire microbial communities, holds promise for future investigations into whether salsolinol produced by the gut microbiota can influence host neurochemistry and health. nih.govnih.gov

Advanced Analytical Techniques for Salsolinol Quantification and Enantiomer Separation

The accurate quantification of salsolinol and the separation of its enantiomers in complex biological and food matrices require sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these techniques. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of salsolinol. nih.govresearchgate.net The method typically uses a C18 reversed-phase column to separate salsolinol from other compounds in a sample. researchgate.net The mobile phase often consists of a buffer solution (e.g., sodium phosphate) mixed with an organic solvent like methanol, with its pH adjusted to optimize separation. researchgate.net HPLC is frequently coupled with highly sensitive detectors to measure the low concentrations of salsolinol present in biological samples such as brain dialysates and plasma. nih.govnih.gov

Due to the easily oxidizable catechol structure of salsolinol, electrochemical detection (ECD) is an exceptionally sensitive and selective method for its quantification when coupled with HPLC. nih.govresearchgate.netbit.edu.cn HPLC-ECD systems can detect salsolinol at nanomolar and even picomolar concentrations, which is essential for analyzing samples from microdialysis or plasma where the compound is present in trace amounts. news-medical.netnih.gov The detector works by applying a specific potential to an electrode in a flow cell; as salsolinol elutes from the HPLC column and passes over the electrode, it is oxidized, generating an electrical current that is proportional to its concentration. frontiersin.orgfrontiersin.org This method has been successfully used to determine salsolinol levels in rat brain tissue and human plasma. nih.govnih.gov

Since (+/-)-salsolinol exists as a racemic mixture of two enantiomers, (R)-salsolinol and (S)-salsolinol, which may have different biological activities, their separation is crucial. researchgate.net This separation, known as chiral resolution, is achieved using specialized HPLC techniques. libretexts.orgnih.gov

The primary method involves the use of a chiral stationary phase (CSP) in the HPLC column. khanacademy.orgnih.gov These CSPs create a chiral environment that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.

Commonly used chiral stationary phases for salsolinol separation include:

Cyclodextrin-based columns: Beta-cyclodextrin bonded to a silica (B1680970) gel or polymer support is effective for separating salsolinol enantiomers. nih.govresearchgate.net The hydrophobic cavity and hydrophilic exterior of the cyclodextrin (B1172386) molecule provide the necessary stereospecific interactions.

Polysaccharide-based columns: Columns with a stationary phase made of amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica gel have also been successfully used for the enantiomeric and stereo-selective separation of isoquinoline (B145761) alkaloids. nih.gov

These chiral HPLC methods, often coupled with ECD or mass spectrometry, allow for the precise quantification of individual (R)- and (S)-salsolinol enantiomers in various samples, including human plasma. nih.govresearchgate.net

Table 2: Comparison of Chiral Stationary Phases for Salsolinol Enantiomer Separation

| Chiral Stationary Phase (CSP) Type | Example | Principle of Separation |

|---|---|---|

| Cyclodextrin-based | Beta-cyclodextrin-OH phase column | Enantiomers exhibit different affinities for the chiral cavity of the cyclodextrin molecule, leading to differential retention times. nih.gov |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Separation is based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance with the chiral polymer. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of molecules. youtube.comyoutube.com In the context of salsolinol research, NMR has been utilized to confirm the structure of synthesized salsolinol and its derivatives, as well as to study its oxidation products. nih.gov

For instance, ¹H-NMR and ¹³C-NMR are fundamental techniques for determining the chemical structure of a compound. youtube.com The chemical shifts, coupling constants, and integration of the signals in a ¹H-NMR spectrum provide detailed information about the number and connectivity of protons in a molecule. youtube.comyoutube.com Similarly, a ¹³C-NMR spectrum reveals the number of unique carbon atoms and their chemical environments. youtube.com

In one study, NMR analysis was employed to identify the final products of salsolinol oxidation catalyzed by lactoperoxidase. The analysis confirmed the formation of a quinone methide and 1,2-dihydro-1-methyl-6,7-isoquinolinediol. nih.gov This type of detailed structural information is crucial for understanding the chemical reactions and metabolic pathways involving salsolinol.

While specific detailed NMR spectral data for (+/-)-Salsolinol (hydrochloride) is not extensively detailed in the provided search results, the general application of NMR in organic chemistry and for similar compounds provides a framework for how it would be applied. youtube.comyoutube.com The process would involve dissolving the salsolinol sample in a suitable deuterated solvent and acquiring ¹H and ¹³C NMR spectra. Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to establish the connectivity between protons and carbons, respectively, to fully confirm the structure of the salsolinol molecule.

Computational and In Silico Approaches

Molecular Docking Simulations for Receptor Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.org This method is widely used to understand the interactions between a ligand, such as salsolinol, and its receptor at the molecular level. nih.govacs.org